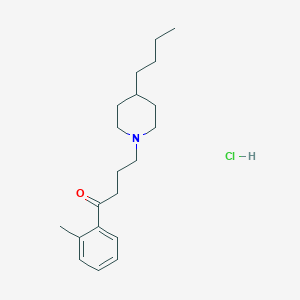

AC-42 hydrochloride

Description

The exact mass of the compound 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality AC-42 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-42 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO.ClH/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2;/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCOVULGUXGGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433246 | |

| Record name | AC 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447407-36-5 | |

| Record name | AC 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride basic properties

An In-depth Technical Guide on Eperisone Hydrochloride

Topic: Eperisone Hydrochloride (4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride) Audience: Researchers, scientists, and drug development professionals.

Abstract

Eperisone hydrochloride is a centrally acting muscle relaxant utilized for the treatment of conditions associated with muscle stiffness and pain, such as cervical spondylosis and spastic paralysis.[1] It functions by relaxing both skeletal and vascular smooth muscles, leading to a reduction in myotonia, improved circulation, and suppression of the pain reflex.[2][3] Recent studies have identified its primary mechanism of action as a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in pain and inflammation.[4][5][6][7] This technical guide provides a comprehensive overview of the basic properties, pharmacology, and key experimental protocols related to Eperisone Hydrochloride.

Chemical and Physical Properties

Eperisone hydrochloride is a white crystalline powder.[2] It is the hydrochloride salt of Eperisone, an aromatic ketone and a member of the piperidine family.[8]

Table 1: Physicochemical Properties of Eperisone Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one;hydrochloride | [8] |

| CAS Number | 56839-43-1 | [8][9] |

| Molecular Formula | C₁₇H₂₆ClNO | [8][9][10] |

| Molecular Weight | 295.85 g/mol | [3][9][10] |

| Appearance | White Crystalline Powder | [2] |

| Melting Point | 169-171 °C | [1] |

| pKa (Strongest Basic) | 8.77 | DrugBank Online |

Table 2: Solubility Profile of Eperisone Hydrochloride

| Solvent | Solubility | Source(s) |

| Methanol | Freely Soluble | [2][11][12] |

| Ethanol | Freely Soluble | [2][11][12] |

| Water | Freely Soluble | [3][11][12] |

| Chloroform | Soluble | [2][11][12] |

| Acetic Acid | Freely Soluble | [2] |

| 0.1 N HCl | Soluble | [2][11][12] |

| 6.8 pH Phosphate Buffer | Slightly Soluble | [2][12] |

| 0.1 N NaOH | Slightly Soluble | [2][11][12] |

Pharmacology

Mechanism of Action

For many years, the precise biochemical mechanism of Eperisone was not fully understood, though its effects on relaxing skeletal and vascular smooth muscles were well-documented.[2] Groundbreaking research has recently identified Eperisone as a potent and highly selective antagonist of the P2X7 receptor.[4][5][6][7] The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, such as microglia and macrophages, and is a key mediator of inflammation and neuropathic pain.[4] By antagonizing the P2X7 receptor, Eperisone inhibits the downstream signaling cascade that leads to the release of pro-inflammatory cytokines, thereby suppressing the pain reflex and contributing to its analgesic effects.[4]

Pharmacodynamics

Eperisone's primary pharmacodynamic effect is the relaxation of hypertonic skeletal muscles and the dilation of vascular smooth muscles.[2] This dual action interrupts the vicious cycle of myotonia, where muscle stiffness leads to ischemia, which in turn causes pain and further muscle hypertonia.[2][3] The antagonism of the P2X7 receptor is central to its analgesic and anti-inflammatory properties.

Table 3: Pharmacological Activity of Eperisone Hydrochloride

| Target | Action | Value | Species | Source(s) |

| P2X7 Receptor | Antagonist (IC₅₀) | 12.6 nmol/L | Human | [4] |

| P2X1-5 Receptors | Antagonist | >569-fold selectivity for P2X7 | Human | [4] |

| P2X3 Receptor | Weak Antagonist | - | Human | [4] |

Signaling Pathway

Eperisone exerts its therapeutic effects by blocking the P2X7 receptor signaling pathway. When extracellular ATP, often released during cellular stress or injury, binds to the P2X7 receptor, it opens a non-selective cation channel. Prolonged activation leads to the formation of a larger macropore, causing ion dysregulation, inflammasome activation, and the release of inflammatory cytokines like IL-1β. Eperisone, as a potent antagonist, prevents this activation cascade.

Caption: P2X7 receptor signaling pathway and the antagonistic action of Eperisone HCl.

Experimental Protocols

Synthesis of Eperisone Hydrochloride

Eperisone hydrochloride is commonly synthesized via a Mannich reaction. The following protocol is a representative example based on published methods.[13][14][15][16]

Protocol 3.1.1: Mannich Reaction Synthesis

-

Reactant Preparation: In a suitable reactor, charge isopropanol, 4'-ethylpropiophenone, piperidine hydrochloride, and paraformaldehyde.[14][15][16]

-

Reaction: Stir the mixture evenly and heat to reflux at approximately 95-100 °C for 5-8 hours.[14][15][16]

-

Isolation of Crude Product: After the reaction is complete, recover a portion of the isopropanol by distillation.[16] Add an anti-solvent like isopropyl ether or water while the mixture is still hot to induce crystallization.[14][16]

-

Purification (Extraction): Cool the mixture. If water was used, perform extraction with a solvent like isopropyl ether or dichloromethane to remove impurities.[14][17]

-

Salt Formation & Crystallization: If the free base was isolated, dissolve it in acetone and pass hydrogen chloride gas through the solution until the pH reaches 2-3 to form the hydrochloride salt.[17]

-

Recrystallization: Cool the solution to 8-10 °C to allow for complete crystallization.[16][17]

-

Final Product Isolation: Collect the crystals by centrifugation or filtration, wash with a cold solvent (e.g., acetone), and dry to obtain the purified Eperisone hydrochloride product.[15][17]

Caption: General workflow for the synthesis of Eperisone Hydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification and purity analysis of Eperisone hydrochloride in bulk and pharmaceutical dosage forms.[3][18][19][20][21]

Protocol 3.2.1: Reversed-Phase HPLC Analysis

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Hypersil BDS C18, 250mm x 4.6mm, 5µm).[3]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is 0.01M Ammonium Acetate and Acetonitrile (e.g., 80:20 v/v) or Methanol and water with pH adjusted to 3 (e.g., 90:10 v/v).[3][18]

-

Injection Volume: 20 µL.[20]

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve ~50 mg of Eperisone hydrochloride reference standard in a 100 mL volumetric flask with the mobile phase or a suitable diluent to create a stock solution.[3]

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10-100 µg/mL).[18]

-

-

Sample Solution Preparation:

-

For bulk drug, prepare a solution of known concentration in the mobile phase.

-

For tablets, weigh and finely powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Eperisone HCl, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.[18]

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Quantify the amount of Eperisone hydrochloride in the sample by comparing its peak area to the calibration curve.

-

Caption: General workflow for the HPLC analysis of Eperisone Hydrochloride.

References

- 1. Frontiers | Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation [frontiersin.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. ijarmps.org [ijarmps.org]

- 4. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]

- 5. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Eperisone Hydrochloride | C17H26ClNO | CID 123698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Eperisone hydrochloride | 56839-43-1 | FE22701 | Biosynth [biosynth.com]

- 10. GSRS [precision.fda.gov]

- 11. jddtonline.info [jddtonline.info]

- 12. researchgate.net [researchgate.net]

- 13. Production Method of Eperisone hydrochloride - Chempedia - LookChem [lookchem.com]

- 14. Eperisone hydrochloride production method - Eureka | Patsnap [eureka.patsnap.com]

- 15. KR20140067368A - Process for preparing eperisone hydrochloride - Google Patents [patents.google.com]

- 16. CN106588817A - Method for synthesizing eperisone hydrochloride - Google Patents [patents.google.com]

- 17. Page loading... [guidechem.com]

- 18. ijprt.org [ijprt.org]

- 19. HPLC Method Development and Validation for Estimation of Eperisone Hydrochloride from Bulk and Marketed Formulation | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]

- 20. bepls.com [bepls.com]

- 21. kenkyugroup.org [kenkyugroup.org]

An In-depth Technical Guide to 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride (AC-42 Hydrochloride)

CAS Number: 447407-36-5

Introduction

This technical guide provides a comprehensive overview of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, a significant research compound commonly known by its code name, AC-42 Hydrochloride. This molecule has garnered interest within the scientific community for its specific pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its biological activity, experimental protocols, and relevant data presented in a clear and accessible format.

Core Compound Information

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor.[1][2] Its chemical formula is C20H32ClNO, and it has a molecular weight of 337.9 g/mol . As an allosteric modulator, AC-42 binds to a site on the M1 receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine.[2] This property allows for a more nuanced modulation of receptor activity and contributes to its selectivity.

Data Presentation

The following tables summarize the key quantitative data available for AC-42 Hydrochloride, focusing on its potency and efficacy at the human M1 muscarinic receptor.

| Parameter | Value | Receptor | Assay Type | Reference |

| EC50 | 805 nM | Human M1 (wild-type) | Inositol Phosphate Accumulation / Calcium Mobilization | [3] |

| EC50 | 220 nM | Human M1 (Y381A mutant) | Inositol Phosphate Accumulation / Calcium Mobilization | [3] |

Note: The Y381A mutation in the M1 receptor has been shown to enhance the potency of certain allosteric agonists. The lower EC50 value for AC-42 at this mutant receptor provides further evidence of its allosteric binding mode.

Experimental Protocols

Due to the proprietary nature of drug discovery research, specific, detailed experimental protocols for AC-42 are not extensively published. However, based on its known mechanism of action, the following are representative methodologies for assessing the activity of M1 muscarinic receptor allosteric agonists like AC-42.

In Vitro Calcium Mobilization Assay

This assay is a common method to determine the functional potency of M1 receptor agonists, as the M1 receptor is coupled to the Gq/11 G-protein, which upon activation, leads to an increase in intracellular calcium levels.

Objective: To measure the AC-42-induced increase in intracellular calcium in cells expressing the human M1 muscarinic receptor.

Materials:

-

CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing the human M1 muscarinic receptor.

-

Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, penicillin, and streptomycin.

-

AC-42 Hydrochloride stock solution (e.g., 10 mM in DMSO).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the M1-expressing cells into the microplates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well.

-

Incubation: Incubate the plates at 37°C for 1 hour in the dark to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of AC-42 Hydrochloride in the assay buffer.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

-

Compound Addition: Use the automated injector to add the different concentrations of AC-42 to the wells.

-

Data Acquisition: Immediately after compound addition, continuously record the fluorescence intensity over a period of several minutes.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the AC-42 concentration to generate a dose-response curve and calculate the EC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of the activation of the Gq/11 signaling pathway downstream of the M1 receptor.

Objective: To quantify the accumulation of inositol phosphates in response to M1 receptor stimulation by AC-42.

Materials:

-

M1-expressing cells.

-

Cell labeling medium containing myo-[3H]inositol.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

AC-42 Hydrochloride.

-

Quenching solution (e.g., ice-cold 0.5 M trichloroacetic acid).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Labeling: Plate the cells and incubate them overnight in a medium containing myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

-

Stimulation: Add varying concentrations of AC-42 to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the stimulation by adding a quenching solution and lyse the cells.

-

Purification: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography with Dowex resin.

-

Quantification: Elute the [3H]inositol phosphates from the resin and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the AC-42 concentration to determine the dose-response relationship and calculate the EC50.

Mandatory Visualizations

Signaling Pathway of AC-42 at the M1 Muscarinic Receptor

Caption: M1 Muscarinic Receptor Signaling Pathway Activated by AC-42.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a typical in vitro calcium mobilization assay.

References

- 1. AC-42 - Wikipedia [en.wikipedia.org]

- 2. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Mechanism of Action of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride (Eperisone Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, commonly known as Eperisone Hydrochloride, is a centrally acting skeletal muscle relaxant. Its therapeutic effects are attributed to a multifaceted mechanism of action that involves the modulation of several key physiological pathways. This technical guide provides a comprehensive overview of the core mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. Eperisone hydrochloride's primary actions include the suppression of spinal reflexes, vasodilation, and analgesia. These effects are achieved through its influence on the gamma (γ)-motor neuron system, antagonism of voltage-gated calcium channels, and, as recent research indicates, potent and selective antagonism of the P2X7 receptor. This document aims to serve as a detailed resource for researchers and professionals involved in drug development and pharmacological studies.

Core Mechanisms of Action

Eperisone hydrochloride exerts its muscle relaxant and associated therapeutic effects through a combination of actions on the central nervous system and peripheral vasculature. The primary mechanisms identified are:

-

Inhibition of the Gamma (γ)-Efferent System: Eperisone hydrochloride attenuates the activity of γ-motor neurons, which are responsible for regulating the sensitivity of muscle spindles. By reducing the firing rate of these neurons, the drug decreases the sensitivity of muscle spindles to stretch, leading to a reduction in muscle tone and spasticity.

-

Antagonism of Voltage-Gated Calcium Channels: Eperisone hydrochloride acts as a calcium channel blocker. This action contributes to both its muscle relaxant and vasodilatory effects. By inhibiting the influx of calcium into vascular smooth muscle cells, it promotes relaxation of the vessel walls, leading to increased blood flow. In neuronal tissues, the blockade of calcium channels can reduce neurotransmitter release, contributing to the suppression of hyperexcitability.

-

Blockade of Voltage-Gated Sodium Channels: The compound also exhibits an inhibitory effect on voltage-gated sodium channels. This mechanism is crucial for its local anesthetic and analgesic properties, as it reduces the generation and propagation of action potentials in nerve fibers, thereby dampening pain signals.

-

P2X7 Receptor Antagonism: Recent studies have identified eperisone hydrochloride as a potent and selective antagonist of the P2X7 purinergic receptor. This receptor is implicated in inflammatory and neuropathic pain pathways. Its blockade by eperisone represents a significant component of its analgesic and potentially anti-inflammatory effects.

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological actions of Eperisone Hydrochloride.

| Target | Parameter | Value | Species | Assay/Method | Reference |

| Calcium Channels | IC50 | 0.348 mM | Snail | Voltage clamp (inhibition of ICa at -50 mV) | [1] |

| Kd | 0.070 mM | Snail | For inactivated Ca2+ channels | [1] | |

| P2X7 Receptor | IC50 | 12.6 nmol/L | Human | Fluorescence assay | |

| Selectivity for P2X(1-5) receptors | >569 fold | Human | Fluorescence assay |

Note: Specific IC50, Ki, or EC50 values for the interaction of Eperisone Hydrochloride with voltage-gated sodium channels and its direct quantitative effect on γ-motor neuron firing rates are not yet extensively reported in publicly available literature.

Signaling Pathways and Logical Relationships

P2X7 Receptor Antagonism Signaling Pathway

The antagonism of the P2X7 receptor by Eperisone Hydrochloride is a key component of its analgesic and anti-inflammatory action. The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X7 receptor and the inhibitory effect of Eperisone.

Experimental Protocols

Determination of P2X7 Receptor Antagonism using a Fluorescence-Based Assay

This protocol describes a method to quantify the antagonistic activity of Eperisone Hydrochloride on the P2X7 receptor using a fluorescent dye that enters cells upon receptor activation and pore formation.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Poly-D-lysine coated 96-well plates.

-

YO-PRO-1 iodide or similar fluorescent dye.

-

Assay buffer (e.g., 145 mM NaCl, 5 mM KCl, 0.1 mM CaCl₂, 13 mM D-glucose, 10 mM HEPES, pH 7.35).

-

ATP (agonist).

-

Eperisone Hydrochloride (test compound).

-

Fluorescence microplate reader.

Procedure:

-

Cell Plating: Seed the HEK293-hP2X7 cells onto poly-D-lysine coated 96-well plates at a density of 2 x 10⁴ cells per well and culture for 24 hours.

-

Compound Preparation: Prepare serial dilutions of Eperisone Hydrochloride in the assay buffer.

-

Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with the assay buffer. c. Add 80 µL of the YO-PRO-1 staining solution (e.g., 2 µM in assay buffer) to each well. d. Add 10 µL of the different concentrations of Eperisone Hydrochloride or vehicle control to the respective wells and incubate for a specified time (e.g., 10-20 minutes). e. Add 10 µL of the ATP solution (to achieve a final concentration that elicits a submaximal response, e.g., EC80) to all wells except the negative control.

-

Data Acquisition: Immediately read the fluorescence intensity using a microplate reader (e.g., excitation ~491 nm, emission ~509 nm) at regular intervals for a defined period (e.g., 30 minutes).

-

Data Analysis: a. Subtract the background fluorescence (wells without ATP). b. Normalize the data to the positive control (ATP alone). c. Plot the percentage of inhibition against the logarithm of the Eperisone Hydrochloride concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assessment of Muscle Relaxant Activity using the Decerebrate Rigidity Model in Rats

This protocol outlines a method to evaluate the in vivo muscle relaxant effects of Eperisone Hydrochloride by measuring its ability to reduce experimentally induced muscle rigidity in rats.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthesia (e.g., isoflurane).

-

Stereotaxic apparatus.

-

Surgical instruments for decerebration.

-

EMG recording system with needle electrodes.

-

Data acquisition and analysis software.

-

Eperisone Hydrochloride solution for administration.

Procedure:

-

Animal Preparation: a. Anesthetize the rat. b. Perform a tracheotomy to ensure a clear airway. c. Mount the animal in a stereotaxic frame.

-

Decerebration: a. Perform an intercollicular transection of the brainstem. This procedure removes cortical inhibition of the brainstem reticular formation, leading to a state of hypertonia in the extensor muscles (decerebrate rigidity). b. Allow the animal to recover from anesthesia. The rigidity will become apparent as the anesthetic wears off.

-

EMG Recording: a. Insert bipolar needle electrodes into the triceps surae muscle of a hindlimb. b. Record the baseline EMG activity, which reflects the level of muscle rigidity.

-

Drug Administration: a. Administer Eperisone Hydrochloride intravenously or intraperitoneally at various doses.

-

Data Acquisition and Analysis: a. Continuously record the EMG activity for a defined period after drug administration. b. Rectify and integrate the EMG signal to quantify the muscle tone. c. Compare the post-drug EMG activity to the baseline activity to determine the dose-dependent muscle relaxant effect of Eperisone Hydrochloride.

Conclusion

The mechanism of action of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride (Eperisone Hydrochloride) is complex and multifaceted, involving a synergistic combination of central and peripheral effects. Its ability to inhibit the γ-motor system, block voltage-gated calcium and sodium channels, and antagonize the P2X7 receptor collectively contributes to its efficacy as a skeletal muscle relaxant with vasodilatory and analgesic properties. This technical guide provides a foundational understanding of these mechanisms, supported by the currently available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the quantitative aspects of its interaction with all its molecular targets and to explore the full therapeutic potential of its unique pharmacological profile.

References

Pharmacological Profile of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride (AC-42)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, also known as AC-42, is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of AC-42, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of muscarinic receptor pharmacology and the development of novel therapeutics targeting the M1 receptor for conditions such as Alzheimer's disease and schizophrenia.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 subtype, in particular, is a well-validated therapeutic target for cognitive disorders. Orthosteric agonists that bind to the same site as acetylcholine have been challenging to develop due to a lack of subtype selectivity, leading to undesirable side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by providing greater subtype selectivity.[3] AC-42 has emerged as a key pharmacological tool and a lead compound for the development of selective M1 allosteric agonists.[2]

Mechanism of Action

AC-42 functions as an allosteric agonist at the M1 muscarinic receptor.[3] Unlike orthosteric agonists that directly activate the receptor by binding to the acetylcholine binding site, AC-42 binds to a different site on the receptor protein. This allosteric binding event induces a conformational change in the receptor that leads to its activation, even in the absence of the endogenous ligand.[3] The binding of AC-42 has been shown to retard the dissociation of radiolabeled antagonists from the receptor, a hallmark of allosteric interaction.[3] Docking studies suggest that AC-42 occupies a binding pocket adjacent to the orthosteric site.[4]

Quantitative Pharmacological Data

The pharmacological activity of AC-42 has been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with muscarinic receptors.

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| Human M1 (wild-type) | Calcium Mobilization | EC50 | 805 | CHO | [1][5] |

| Human M1 (Y381A mutant) | Calcium Mobilization | EC50 | 220 | CHO | [1][5] |

Table 1: Functional Potency of AC-42 at the Human M1 Muscarinic Receptor.

| Compound | Assay Type | Receptor | Parameter | Value | Reference |

| AC-42 | [3H]NMS Binding | Human M1 | % Inhibition @ 10µM | Incomplete | [3] |

| Gallamine | [3H]NMS Binding | Human M1 | % Inhibition @ 10µM | Incomplete | [3] |

Table 2: Allosteric Interaction of AC-42 with the Human M1 Muscarinic Receptor.

Signaling Pathway

Activation of the M1 muscarinic receptor by AC-42 initiates a signaling cascade characteristic of Gq/11 protein coupling. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the pharmacological profile of AC-42.

Radioligand Binding Assay ([3H]N-methylscopolamine Displacement)

This assay is used to determine the binding affinity of AC-42 to the M1 muscarinic receptor and to demonstrate its allosteric mode of action.

Materials:

-

CHO cells stably expressing the human M1 muscarinic receptor (CHO-hM1).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

[3H]N-methylscopolamine ([3H]NMS) (specific activity ~80 Ci/mmol).

-

AC-42 hydrochloride.

-

Atropine (for non-specific binding determination).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-hM1 cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]NMS (final concentration ~0.3 nM), and 50 µL of varying concentrations of AC-42 (e.g., 10-10 to 10-4 M).

-

For total binding, add 50 µL of binding buffer instead of the competing ligand.

-

For non-specific binding, add 50 µL of a saturating concentration of atropine (e.g., 1 µM).

-

Add 50 µL of the prepared cell membranes (typically 10-20 µg of protein per well). The final assay volume is 200 µL.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold binding buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Analyze the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation. For allosteric modulators, data is often fit to an allosteric model.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of AC-42 to stimulate an increase in intracellular calcium concentration, a downstream effect of M1 receptor activation.

Materials:

-

CHO-hM1 cells.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

AC-42 hydrochloride.

-

Carbachol (as a reference agonist).

-

Atropine (as a reference antagonist).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating:

-

Seed CHO-hM1 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Aspirate the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of AC-42 and the reference compounds in assay buffer in a separate compound plate.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence of the cells.

-

It will then add the compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time (typically for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy (Emax) values.

-

Conclusion

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride (AC-42) is a valuable pharmacological tool for studying the M1 muscarinic receptor. Its selective allosteric agonist activity provides a unique mechanism for modulating receptor function with the potential for improved therapeutic profiles compared to orthosteric ligands. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the role of the M1 receptor in health and disease and to develop novel M1-targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AC-42 - Wikipedia [en.wikipedia.org]

- 3. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Biological Activity of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride. Based on the analysis of structurally similar compounds, this molecule is hypothesized to possess neuroleptic properties, primarily acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This document outlines the putative pharmacological profile, including predicted receptor binding affinities and functional activities. Detailed experimental protocols for key in vitro and in vivo assays are provided to guide the preclinical evaluation of this compound. Furthermore, the anticipated signaling pathways modulated by this compound are illustrated to provide a mechanistic framework for its potential therapeutic effects in psychiatric disorders.

Introduction

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride belongs to the chemical class of piperidinyl-butanone derivatives. Compounds within this structural family have been extensively investigated for their antipsychotic potential. The core pharmacophore, a substituted piperidine ring linked to a butanone moiety, is a common feature in several established and investigational neuroleptic agents. The therapeutic efficacy of many antipsychotic drugs is attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the central nervous system. Specifically, antagonism of the dopamine D2 receptor is a hallmark of typical antipsychotics, while dual antagonism of D2 and serotonin 5-HT2A receptors is characteristic of atypical antipsychotics, which often present a more favorable side-effect profile.

Given the structural similarities to known psychoactive compounds, 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride is a compelling candidate for investigation as a novel antipsychotic agent. This guide synthesizes the available information on related compounds to project the biological activity of the title compound and provides a roadmap for its experimental validation.

Predicted Pharmacological Profile

While no direct experimental data for 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride has been identified in the public domain, a pharmacological profile can be inferred from structurally related piperidinyl-butanone derivatives that have been evaluated for neuroleptic activity.

Receptor Binding Affinity

It is anticipated that the title compound will exhibit significant binding affinity for dopamine D2 and serotonin 5-HT2A receptors. The table below presents a hypothetical range of inhibition constants (Ki), a measure of binding affinity, based on published data for analogous compounds. Lower Ki values indicate higher binding affinity.

| Receptor Target | Predicted Ki (nM) | Rationale |

| Dopamine D2 | 1 - 50 | The piperidinyl-butanone scaffold is a well-established D2 receptor antagonist pharmacophore. |

| Serotonin 5-HT2A | 0.5 - 20 | Many atypical antipsychotics with this core structure show high affinity for the 5-HT2A receptor. |

| Alpha-1 Adrenergic | 10 - 200 | Cross-reactivity with adrenergic receptors is common for this class of compounds. |

| Histamine H1 | 10 - 500 | Affinity for the H1 receptor is another frequent characteristic, which can contribute to sedative side effects. |

| Muscarinic M1 | > 1000 | Many newer antipsychotic candidates are designed to have low affinity for muscarinic receptors to avoid anticholinergic side effects. |

Functional Activity

The functional activity of the compound at its primary targets is predicted to be antagonistic. In functional assays, this would be observed as an inhibition of the response induced by a known agonist for that receptor.

| Receptor Target | Predicted Functional Activity | Predicted IC50 (nM) |

| Dopamine D2 | Antagonist / Inverse Agonist | 5 - 100 |

| Serotonin 5-HT2A | Antagonist / Inverse Agonist | 1 - 50 |

Key Experimental Protocols

To empirically determine the biological activity of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

In Vitro Radioligand Binding Assay for Dopamine D2 Receptor

This assay measures the ability of the test compound to displace a radiolabeled ligand from the dopamine D2 receptor.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone or [3H]Raclopride.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compound: 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein), radioligand (at a concentration near its Kd, e.g., 0.1-0.5 nM for [3H]Spiperone), and either the test compound, vehicle, or the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Calcium Flux Assay for Serotonin 5-HT2A Receptor

This functional assay measures the antagonist effect of the test compound on the 5-HT2A receptor, which signals through the Gq pathway leading to an increase in intracellular calcium.

Materials:

-

Cells: HEK293 or CHO cells stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gα15/16).

-

Calcium-sensitive Fluorescent Dye: Fluo-4 AM or similar.

-

Agonist: Serotonin (5-HT).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride.

-

Fluorescent Plate Reader with automated injection capabilities.

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 60 minutes at 37°C).

-

Wash the cells with assay buffer.

-

Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using the plate reader.

-

Inject a concentration of serotonin that elicits a submaximal response (EC80) and immediately begin recording the change in fluorescence over time.

-

The peak fluorescence intensity is used to determine the response.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Apomorphine-Induced Stereotypy in Rats

This behavioral model is used to assess the D2 receptor antagonist activity of a compound in vivo. Apomorphine is a dopamine agonist that induces stereotyped behaviors (e.g., sniffing, licking, gnawing), which can be blocked by D2 antagonists.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Apomorphine Hydrochloride: Dissolved in saline containing 0.1% ascorbic acid.

-

Test Compound: 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

-

Observation Cages: Transparent cages allowing for clear observation of the animals.

Procedure:

-

Acclimatize the rats to the observation cages for at least 30 minutes before the experiment.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 0.5-1.5 mg/kg, subcutaneous).

-

Immediately after apomorphine injection, observe the rats for stereotyped behaviors for a period of 60 minutes.

-

Score the intensity of stereotypy at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale (e.g., 0 = absent, 1 = intermittent sniffing, 2 = continuous sniffing, 3 = intermittent licking/gnawing, 4 = continuous licking/gnawing).

-

Calculate the total stereotypy score for each animal.

-

Compare the scores of the compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of apomorphine-induced stereotypy.

Predicted Signaling Pathways

The antipsychotic effects of compounds like 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride are thought to be mediated through the modulation of intracellular signaling cascades downstream of the D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Antagonism of this receptor by the title compound is expected to block the canonical signaling pathway initiated by dopamine.

An In-depth Technical Review of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride (AC-42): A Selective M1 Muscarinic Receptor Allosteric Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, also known as AC-42, is a significant pharmacological tool and a potential therapeutic agent due to its selective allosteric agonist activity at the M1 muscarinic acetylcholine receptor.[1] This technical guide provides a comprehensive review of the available literature on AC-42, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize it. All quantitative data has been summarized for clarity, and key signaling pathways and experimental workflows are visualized.

Core Compound Information

| Identifier | Value |

| IUPAC Name | 4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one;hydrochloride |

| Synonyms | AC-42, 4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrochloride |

| Molecular Formula | C20H32ClNO |

| Molar Mass | 337.9 g/mol |

Pharmacological Profile

AC-42 is distinguished as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, AC-42 binds to a distinct, allosteric site on the receptor. This interaction modulates the receptor's function, leading to its activation even in the absence of an orthosteric agonist. This allosteric mechanism contributes to its selectivity for the M1 receptor subtype over other muscarinic receptor subtypes (M2-M5).

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters reported for AC-42 in various in vitro assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 88 nM | Calcium Mobilization | Rat M1 receptors in CHO cells | [2] |

| Efficacy | 96% (relative to max acetylcholine response) | Calcium Mobilization | Rat M1 receptors in CHO cells | [2] |

Mechanism of Action and Signaling Pathways

Activation of the M1 muscarinic receptor by AC-42 initiates a cascade of intracellular signaling events. The M1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

There is also evidence to suggest that the M1 receptor, upon activation by allosteric agonists like AC-42, can couple to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.

M1 Receptor Signaling Pathway (Gq/11-mediated)

Caption: M1 Receptor Gq/11-mediated signaling pathway activated by AC-42.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of AC-42, based on standard laboratory practices.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Caption: General workflow for a radioligand competition binding assay.

Protocol Steps:

-

Membrane Preparation: Homogenize cells expressing the M1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Incubation: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine), and a range of concentrations of the unlabeled test compound (AC-42). Incubate at a specific temperature for a set period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the agonist-induced production of inositol phosphates, a downstream product of Gq/11 activation.

Protocol Steps:

-

Cell Culture and Labeling: Culture cells expressing the M1 receptor and label them overnight with myo-[³H]inositol, which is incorporated into the cell membranes as phosphoinositides.

-

Stimulation: Wash the cells to remove excess radiolabel and then stimulate them with varying concentrations of the agonist (AC-42) in the presence of LiCl (which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates).

-

Extraction: Terminate the stimulation and lyse the cells.

-

Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Protocol Steps:

-

Cell Culture and Dye Loading: Culture cells expressing the M1 receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Place the cells in a fluorometric imaging plate reader and stimulate them with different concentrations of the agonist (AC-42).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence is proportional to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride (AC-42) is a well-characterized, selective allosteric agonist of the M1 muscarinic acetylcholine receptor. Its ability to activate the receptor through a site distinct from the orthosteric binding site offers a promising avenue for the development of novel therapeutics with improved subtype selectivity and potentially reduced side effects. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working with this compound and in the broader field of muscarinic receptor pharmacology.

References

In-Depth Technical Guide: 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activity of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride. The data and protocols presented herein are compiled from established chemical principles and analogous compound syntheses, offering a robust framework for research and development.

Physicochemical Properties

The fundamental properties of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone and its hydrochloride salt are summarized below. The molecular formula of the free base is C22H35NO.

| Property | Value |

| Molecular Formula (Free Base) | C22H35NO |

| Molecular Weight (Free Base) | 329.53 g/mol |

| Molecular Formula (Hydrochloride) | C22H36ClNO |

| Molecular Weight (Hydrochloride) | 365.99 g/mol |

Experimental Protocols

The following sections detail the probable synthetic and characterization methodologies for 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, based on established organic chemistry principles and published syntheses of structurally related compounds.

Synthesis of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride

The synthesis of the target compound can be conceptualized as a multi-step process involving the formation of the piperidine ring, followed by alkylation and acylation, and finally, salt formation. A plausible synthetic route is outlined below.

Step 1: Synthesis of 4-Butylpiperidine

A common method for the synthesis of 4-substituted piperidines is through the reductive amination of a corresponding ketone.

-

Reaction: 4-Butylcyclohexanone is reacted with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst, to yield 4-butylpiperidine.

-

Procedure: 4-Butylcyclohexanone is dissolved in a suitable solvent like methanol. An excess of ammonia in methanol is added, followed by the portion-wise addition of the reducing agent at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up using an acid-base extraction to isolate the 4-butylpiperidine.

Step 2: Synthesis of 1-(2-Methylphenyl)-4-(4-butyl-1-piperidinyl)-1-butanone

This step involves the N-alkylation of 4-butylpiperidine with a suitable butanone precursor.

-

Reaction: 4-Butylpiperidine is reacted with a 1-(2-methylphenyl)-4-halobutan-1-one (e.g., 4-chloro- or 4-bromo-1-(2-methylphenyl)-1-butanone) in the presence of a non-nucleophilic base.

-

Procedure: 4-Butylpiperidine and the halo-butanone derivative are dissolved in an aprotic solvent such as acetonitrile or dimethylformamide (DMF). A base, for instance, potassium carbonate (K2CO3) or triethylamine (Et3N), is added to scavenge the hydrohalic acid byproduct. The mixture is heated to facilitate the reaction, typically between 60-100 °C, and monitored by TLC or LC-MS. After the reaction is complete, the mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified using column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and solubility in aqueous media.

-

Reaction: The purified 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone is treated with hydrochloric acid.

-

Procedure: The free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried under a vacuum to yield the final product.

Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) group of the butanone and the C-N bond of the piperidine. For the hydrochloride salt, the N-H+ stretch of the tertiary amine salt would be a key diagnostic peak.[1]

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the molecular formula.

Potential Biological Activity and Signaling Pathway

Structurally similar compounds, specifically 4-(4-substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones, have been reported to exhibit potent neuroleptic activity.[2] This suggests that 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride may also act as an antagonist at dopamine D2 receptors, a key mechanism of action for many antipsychotic drugs.

The diagram below illustrates a simplified workflow for the initial screening of this compound for potential neuroleptic activity.

Caption: Workflow for assessing the potential neuroleptic activity of the target compound.

References

In-depth Technical Guide on 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride: A Review of Available Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed no specific information on the discovery, history, synthesis, or pharmacological properties of the compound identified as 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride.

Extensive queries using various synonyms and structural analogues of the compound name did not yield any relevant patents, peer-reviewed articles, or clinical trial information. This suggests that the compound may be a novel chemical entity that has not yet been described in the public domain, an internal research compound with a designation not widely disclosed, or that the provided nomenclature may be inaccurate.

While it is not possible to provide a detailed technical guide on this specific molecule, this report will briefly touch upon the broader classes of compounds to which it belongs, namely substituted piperidinyl-butanones, to offer a contextual understanding of their general area of research.

General Class of Substituted Piperidinyl-Butanones

Compounds featuring a piperidine ring connected to a butanone structure are prevalent in medicinal chemistry and have been investigated for a wide range of therapeutic applications. The piperidine moiety often serves as a versatile scaffold, allowing for substitutions at various positions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Research into structurally related compounds, such as 4-arylpiperidines and other N-substituted piperidine derivatives, has shown activity across different biological targets. These include:

-

Serotonin (5-HT) Receptors: Certain substituted piperidines have been explored as agonists or antagonists for various serotonin receptor subtypes, with potential applications in treating psychiatric and neurological disorders.

-

Sigma (σ) Receptors: The piperidine scaffold is a common feature in ligands developed for sigma receptors, which are implicated in a variety of cellular functions and are targets for neurological and psychiatric conditions.

-

Reverse Transcriptase Inhibition: Some N-arylmethyl substituted piperidine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.

The general synthesis of such compounds often involves multi-step reaction sequences. A common approach is the coupling of a substituted piperidine derivative with an appropriate butanone precursor. The specific synthetic route would be highly dependent on the desired substitution pattern on both the piperidine and the aryl ring of the butanone.

Due to the absence of specific data for 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, no quantitative data tables, detailed experimental protocols, or signaling pathway diagrams can be generated. The core requirements of the user's request for an in-depth technical guide on this specific compound cannot be met based on the currently available public information.

Advancing Neurological and Psychiatric Research: A Technical Guide to 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride (AC-42)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, a compound also known as AC-42. As a selective allosteric agonist of the M1 muscarinic acetylcholine receptor, AC-42 presents significant potential for research in neuroscience and the development of novel therapeutics for neurological and psychiatric disorders. This document consolidates available data on its mechanism of action, pharmacological profile, and potential research applications, offering a valuable resource for the scientific community.

Introduction

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride (AC-42) is a small molecule that has garnered interest for its specific interaction with the M1 muscarinic acetylcholine receptor (mAChR M1). Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, AC-42 is an allosteric agonist, binding to a distinct site on the receptor. This property confers a high degree of selectivity for the M1 receptor subtype, minimizing off-target effects associated with non-selective muscarinic agonists. The M1 receptor is predominantly expressed in the central nervous system and plays a crucial role in cognitive processes such as learning and memory. Consequently, dysfunction of the M1 receptor signaling pathway has been implicated in the pathophysiology of Alzheimer's disease and schizophrenia, making AC-42 a valuable tool for investigating these conditions and a promising lead compound for drug discovery.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one;hydrochloride | PubChem |

| Synonyms | AC-42 | Wikipedia |

| Molecular Formula | C20H32ClNO | PubChem |

| Molecular Weight | 337.9 g/mol | PubChem |

| CAS Number | 447407-36-5 | PubChem |

Pharmacological Profile

Mechanism of Action

AC-42 functions as a selective allosteric agonist at the M1 muscarinic acetylcholine receptor.[1][2] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous neurotransmitter, acetylcholine (ACh). This allosteric binding of AC-42 induces a conformational change in the M1 receptor, leading to its activation and the initiation of downstream signaling cascades.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[1][3] Upon activation by an agonist like AC-42, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses.[3]

Studies have indicated that allosteric agonists like AC-42 can exhibit functional selectivity or "biased agonism," meaning they may preferentially activate certain downstream signaling pathways over others compared to the endogenous agonist. While both orthosteric and allosteric agonists of the M1 receptor activate Gαq/11-dependent signaling, AC-42 and its analog 77-LH-28-1 do not appear to promote coupling to Gαi1/2, unlike some orthosteric agonists.[4][5] However, both types of agonists can couple to the Gαs/cAMP pathway.[4][5]

Pharmacodynamic Data

Quantitative data on the in vitro and in vivo activity of AC-42 is crucial for understanding its potency and efficacy. The following table summarizes key pharmacodynamic parameters from available studies.

| Parameter | Value | Species/System | Assay | Reference |

| EC50 | 0.2 µM | - | Calcium Mobilization Assay | [6] |

Potential Research Areas

The selective activation of the M1 receptor by AC-42 opens up several promising avenues for research, particularly in the context of neurological and psychiatric disorders.

Cognitive Enhancement in Alzheimer's Disease

A central hypothesis in Alzheimer's disease is the cholinergic deficit, characterized by a decline in acetylcholine levels. By directly stimulating M1 receptors, AC-42 could potentially compensate for this deficit and improve cognitive function. Research in this area could involve:

-

Preclinical Efficacy Studies: Evaluating the ability of AC-42 to reverse cognitive deficits in animal models of Alzheimer's disease using behavioral paradigms such as the Morris water maze, Y-maze, and object recognition tests.

-

Mechanistic Studies: Investigating the downstream effects of AC-42 on synaptic plasticity, long-term potentiation (LTP), and the processing of amyloid precursor protein (APP).

Antipsychotic Effects in Schizophrenia

Dysregulation of cholinergic signaling is also implicated in the pathophysiology of schizophrenia. M1 receptor activation has been proposed as a novel therapeutic strategy to address the cognitive and negative symptoms of this disorder, which are poorly managed by current antipsychotics. Potential research directions include:

-

Animal Models of Psychosis: Assessing the efficacy of AC-42 in animal models that mimic aspects of schizophrenia, such as those induced by NMDA receptor antagonists (e.g., PCP or ketamine) or developmental manipulations.[7][8] Behavioral readouts could include prepulse inhibition of the startle reflex, social interaction, and cognitive tasks.

-

Interaction with Dopaminergic Systems: Exploring the interplay between M1 receptor activation by AC-42 and the dopamine system, which is a key target of current antipsychotic medications.

Other Potential Neurological Applications

Given the widespread role of the M1 receptor in the central nervous system, the utility of AC-42 could extend to other neurological conditions. Further research could explore its potential in:

-

Parkinson's Disease: Investigating the non-motor symptoms, including cognitive impairment.

-

Neuropathic Pain: Exploring the role of central M1 receptors in pain modulation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below is a generalized protocol for a key in vitro assay used to characterize AC-42.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.

Objective: To determine the potency (EC50) of AC-42 in activating the M1 muscarinic receptor.

Materials:

-

HEK293 cells stably expressing the human M1 muscarinic receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

AC-42 hydrochloride.

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Culture: Maintain the M1-expressing HEK293 cells in a humidified incubator at 37°C and 5% CO2.

-

Cell Plating: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Allow the cells to adhere and grow overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer.

-

Remove the culture medium from the cell plate and add the dye-loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Preparation: Prepare a serial dilution of AC-42 in assay buffer at concentrations ranging from sub-nanomolar to micromolar.

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Program the instrument to measure baseline fluorescence, then automatically inject the different concentrations of AC-42.

-

Continue to measure the fluorescence intensity over time to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of AC-42.

-

Normalize the data to the baseline and express it as a percentage of the maximal response.

-

Plot the normalized response against the logarithm of the AC-42 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Visualizations

M1 Muscarinic Receptor Signaling Pathway

Experimental Workflow for In Vitro Characterization

Safety and Toxicology

A comprehensive toxicological profile for AC-42 is not yet publicly available. As with any investigational compound, thorough safety and toxicology studies are imperative before it can be considered for clinical development. These studies typically include:

-

In vitro cytotoxicity assays.

-

In vivo acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent).

-

Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Genotoxicity and carcinogenicity studies.

Researchers should handle AC-42 with appropriate personal protective equipment in a laboratory setting.

Conclusion

4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride (AC-42) is a valuable pharmacological tool for investigating the role of the M1 muscarinic acetylcholine receptor in health and disease. Its selectivity as an allosteric agonist makes it particularly useful for dissecting the specific contributions of the M1 receptor to complex neurological processes. The potential therapeutic applications in Alzheimer's disease and schizophrenia warrant further preclinical investigation. This technical guide provides a foundational resource for researchers embarking on studies with this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets [mdpi.com]

- 8. acnp.org [acnp.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, a piperidine-containing compound with potential applications in pharmaceutical research. The synthesis is presented as a multi-step process, commencing with a Friedel-Crafts acylation, followed by a nucleophilic substitution, and concluding with hydrochloride salt formation.

Chemical Properties and Data

A summary of the key chemical properties for the final compound and its immediate precursor is provided below.